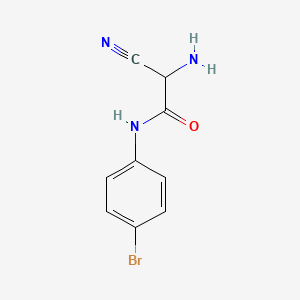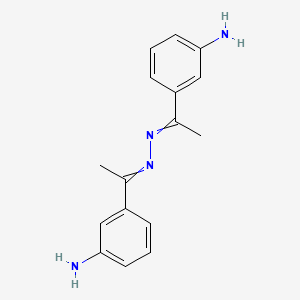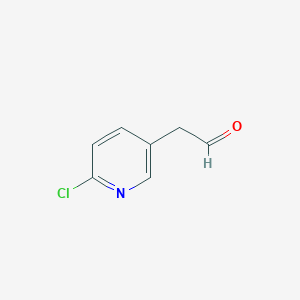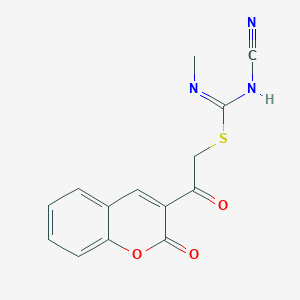![molecular formula C14H14N2O B12450942 (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine](/img/structure/B12450942.png)
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is an organic compound characterized by the presence of a benzyloxy group and a pyridin-2-yl group attached to an ethylideneamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine typically involves the condensation of benzyl alcohol with pyridine-2-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzyl alcohol+Pyridine-2-carbaldehydeBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.
Aplicaciones Científicas De Investigación
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-(benzyloxy)[1-(pyridin-3-yl)ethylidene]amine
- (E)-(benzyloxy)[1-(pyridin-4-yl)ethylidene]amine
- (E)-(benzyloxy)[1-(quinolin-2-yl)ethylidene]amine
Uniqueness
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridin-2-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-phenylmethoxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
NUZFFMRKRXHMBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)

![2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide](/img/structure/B12450901.png)


![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)
![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)
![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)


![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
